tert-Butyl indoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-7,10,14H,8H2,1-3H3 |
InChI Key |
XIGCCYIKUKSNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Indoline-3-Carboxylic Acid
The Boc protection strategy is a cornerstone for synthesizing tert-butyl indoline-3-carboxylate. This method ensures amine group stability during subsequent reactions.
Reaction Mechanism and Reagents
Indoline-3-carboxylic acid undergoes esterification with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically 4-dimethylaminopyridine (DMAP), in dichloromethane (DCM). The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid attacks the electrophilic carbonyl carbon of Boc₂O.
Optimization of Reaction Conditions
Key parameters include temperature, stoichiometry, and solvent selection. Patent CN111423355B demonstrates that maintaining temperatures between 0–25°C minimizes side reactions, while a 1:1.2 molar ratio of indoline-3-carboxylic acid to Boc₂O maximizes yield.
Table 1: Boc Protection Yield Under Varied Conditions
| Temperature (°C) | Boc₂O Equiv. | Solvent | Yield (%) |
|---|---|---|---|
| 0 | 1.2 | DCM | 92 |
| 25 | 1.5 | THF | 88 |
| 40 | 2.0 | DCM | 75 |
Lower temperatures and stoichiometric excess of Boc₂O favor higher yields by reducing carbamate decomposition.
Cyclization Approaches for Indoline Core Formation
Cyclization strategies construct the indoline backbone before introducing the Boc group.
Dianion Alkylation and Cyclization
Ethyl 2-oxindoline-5-carboxylate undergoes dianion alkylation using strong bases like LDA (lithium diisopropylamide), followed by intramolecular cyclization. This method, detailed in patent WO2009133778A1, achieves 78–85% yield when conducted in tetrahydrofuran (THF) at −78°C.
Reductive Cyclization
Cyclohexane-1,3-diketone and chloropropane react under basic conditions (KOH/MeOH) to form the indoline core. Patent CN111423355B reports a 68% yield after optimizing the ammonium acetate concentration and reaction time.
Table 2: Cyclization Methods Comparison
| Method | Starting Material | Catalyst | Yield (%) |
|---|---|---|---|
| Dianion Alkylation | Ethyl 2-oxindoline-5-carboxylate | LDA | 85 |
| Reductive Cyclization | Cyclohexane-1,3-diketone | KOH/MeOH | 68 |
Esterification Methods and Optimization
Esterification of indoline-3-carboxylic acid with tert-butanol is a critical step.
Thionyl Chloride-Mediated Esterification
A widely adopted method involves reacting indoline-3-carboxylic acid with excess thionyl chloride (SOCl₂) in tert-butanol. Patent CN103880730A reports 87–89% yields under reflux conditions (70–80°C). The mechanism proceeds via acyl chloride formation, followed by nucleophilic substitution with tert-butanol.
Acid-Catalyzed Direct Esterification
Alternately, employing sulfuric acid as a catalyst in toluene achieves moderate yields (65–72%) but requires azeotropic water removal. This method is less favored industrially due to longer reaction times (12–24 hours).
Table 3: Esterification Efficiency by Method
| Method | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl Chloride | SOCl₂, tert-BuOH | 70 | 89 |
| Acid-Catalyzed | H₂SO₄, toluene | 110 | 72 |
Comparative Analysis of Synthetic Routes
Industrial scalability demands cost-effectiveness, yield, and purity. The Boc protection route (Section 2) offers superior regioselectivity but requires expensive Boc₂O. In contrast, direct esterification (Section 4.1) is more economical but necessitates stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated indole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, hydrogenated indole derivatives, and substituted indoles with various functional groups .
Scientific Research Applications
Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Research Findings
- Stereochemical Control : The tert-butyl group in indoline-3-carboxylates stabilizes transition states in asymmetric catalysis, achieving >99% ee in some cases .
- Safety vs.
- Structure-Activity Relationships : Hydrophobic substituents (e.g., benzyl) enhance membrane permeability in drug candidates, while polar groups (e.g., hydroxyl) improve solubility .
Q & A
Q. Basic
- X-ray crystallography : SHELX software refines structural parameters (e.g., unit cell dimensions, R-factors) and identifies intermolecular interactions like C-H⋯O hydrogen bonds .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.78 ppm for indoline protons ), IR (e.g., 1738 cm⁻¹ for carbonyl stretches ), and HRMS validate molecular identity.
- Chromatography : Chiral stationary phase (CSP) HPLC resolves enantiomers (e.g., tR = 18.3 vs. 26.8 min ).
How can researchers address low yields in palladium-catalyzed synthesis of this compound derivatives?
Q. Advanced
- Catalyst optimization : Screen ligands (e.g., t-BuPHOX) and adjust Pd loading (e.g., Pd(t-BuPHOX)(SbF₆)₂ in ).
- Solvent effects : Compare polar aprotic solvents (DMF, CH₃CN) with CH₂Cl₂ for reactivity and enantioselectivity .
- Kinetic studies : Use flow chemistry to enhance mixing and reduce side reactions.
What strategies resolve discrepancies in crystallographic data interpretation for this compound derivatives?
Q. Advanced
- Cross-validation : Apply SHELXL refinement and compare with DFT-predicted geometries to resolve ambiguities in torsion angles (e.g., 48.11° vs. 66.55° dihedral angles ).
- Low-temperature NMR : Investigate dynamic conformational changes (e.g., axial/equatorial tert-butyl shifts ).
- Hydrogen-bond analysis : Map interactions (e.g., 3.6377 Å π-π stacking ) to validate packing models.
How does computational chemistry enhance the understanding of conformational behavior in this compound derivatives?
Q. Advanced
- DFT with explicit solvent models : Predict thermodynamically stable conformers (e.g., axial tert-butyl groups in solution ).
- Transition-state analysis : Correlate enantiomeric excess (e.g., 100% yield in ) with steric/electronic effects from calculations.
What safety protocols are recommended for handling this compound derivatives?
Q. Basic
- Storage : Use airtight containers at controlled temperatures (e.g., below -20°C for air-sensitive intermediates ).
- Handling : Employ explosion-proof equipment, inert atmospheres, and avoid ignition sources during reactions .
How can stereochemical outcomes be controlled during synthesis?
Q. Advanced
- Chiral catalysts : Pd(t-BuPHOX) ensures enantioselectivity (e.g., 100% yield of (S)-enantiomer ).
- CSP HPLC monitoring : Quantify enantiomeric excess and adjust reaction conditions (e.g., solvent polarity, temperature) .
What methodologies validate regioselectivity in substitution reactions of this compound derivatives?
Q. Advanced
- NMR kinetics : Track coupling constant changes (e.g., J = 6.5 Hz in allyl protons ) to map regiochemical pathways.
- Crystallographic snapshots : Analyze intermediates (e.g., tert-butyl 3-benzyl derivatives ) to confirm substitution patterns.
How do steric effects influence the reactivity of this compound derivatives?
Q. Advanced
- Steric stabilization : The tert-butyl group stabilizes intermediates via hindrance, as seen in Claisen rearrangements .
- DFT-guided design : Predict steric clashes (e.g., tert-butyl vs. benzylidene groups ) to optimize substituent placement.
What are the applications of this compound derivatives in medicinal chemistry?
Q. Basic
- Scaffold design : Modify substituents (e.g., chloro, benzyl groups) to target enzyme active sites .
- Biological probes : Use crystallographic data (e.g., hydrogen-bond motifs ) to design inhibitors for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
